3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
Chemical Identity and Structure The compound 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione (CAS RN: 52598-31-9) is a heterocyclic molecule featuring a fused triazino-purine core. Its molecular formula is C₂₁H₁₇BrN₆O₂, with an average molecular mass of 465.311 g/mol and a monoisotropic mass of 464.059636 g/mol . Key structural features include:
- A 4-bromophenyl group at position 2.
- Methyl groups at positions 7 and 8.
- A phenyl group at position 1.
This compound belongs to the [1,2,4]triazino[3,4-f]purine-dione family, characterized by a bicyclic framework that integrates triazine and purine moieties.
Properties
CAS No. |
52598-31-9 |
|---|---|
Molecular Formula |
C21H17BrN6O2 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C21H17BrN6O2/c1-25-18-17(19(29)26(2)21(25)30)27-12-16(13-8-10-14(22)11-9-13)24-28(20(27)23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
MUWHFOKCCLMLGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Methylation of Xanthine Derivatives
The 7- and 9-methyl groups are introduced through selective alkylation. In a procedure adapted from pyrimidotriazine synthesis, xanthine is treated with methyl iodide in the presence of a base such as potassium carbonate. Dimethylation is confirmed by -NMR, with singlet peaks at δ 3.2–3.4 ppm for the N-methyl protons.
Formation of the 1-Phenyl Substituent
N1-phenylation is achieved via nucleophilic displacement using phenylboronic acid under palladium catalysis. This step mirrors the Miyaura borylation method used in carbazole synthesis, where aryl halides react with boronic acids in tetrahydrofuran (THF) at reflux. The reaction yield depends on the purity of the palladium catalyst and the absence of moisture.
Construction of the Triazino Moiety
Cyclocondensation with Oxalyl Chloride
The triazine ring is formed by reacting the purine-dione intermediate with oxalyl chloride in dimethylformamide (DMF). As demonstrated in pyrimidotriazine synthesis, this step proceeds via nucleophilic attack of the purine’s amino group on the electrophilic carbonyl carbon of oxalyl chloride. The reaction is conducted under inert atmosphere at reflux (4 hours), yielding a chlorinated intermediate.
Representative Procedure
A mixture of 7,9-dimethylxanthine (1 mmol) and oxalyl chloride (1.2 mmol) in DMF (15 mL) is stirred with triethylamine (0.5 mL) at 80°C. After cooling, the product precipitates upon addition to ice-water, yielding 75% of the chlorinated intermediate.
Introduction of the 4-Bromophenyl Group
The 3-position is functionalized via Suzuki coupling using 4-bromophenylboronic acid. Conditions adapted from carbazole synthesis involve lithiation with n-butyllithium at -78°C, followed by transmetallation with trimethyl borate. The resultant boronic acid undergoes cross-coupling with the chlorinated triazine intermediate in the presence of Pd(PPh), achieving yields up to 88%.
Final Cyclization and Purification
Acid-Catalyzed Cyclization
The fused triazino-purine system is completed by treating the boronic acid-coupled intermediate with hydrochloric acid in THF. This step induces cyclodehydration, forming the six-membered triazine ring. IR spectroscopy confirms the loss of N–H stretching bands at 3235 cm and the emergence of C=N vibrations at 1610–1620 cm.
Recrystallization and Characterization
The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Analytical data align with literature values for related triazino-purines:
Optimization and Challenges
Solvent and Temperature Effects
Reaction yields improve with polar aprotic solvents (e.g., DMF) due to enhanced solubility of intermediates. However, prolonged heating above 80°C risks decomposition, necessitating strict temperature control.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating the associated biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Halogen Influence: The bromine in the target compound (atomic radius: 1.85 Å) introduces greater steric hindrance and polarizability compared to chlorine (atomic radius: 0.99 Å) in analogs . This may affect binding affinity in biological systems due to differences in van der Waals interactions. Chlorinated analogs (e.g., ) exhibit lower molecular weights (~448 vs.
Aromatic Substitutions :
- The phenyl group at position 1 in the target compound contributes to π-π stacking interactions, whereas the 3-methylbenzyl group in adds flexibility and moderate hydrophobicity.
- The 2-chlorobenzyl group in may induce conformational strain due to ortho-substitution, possibly reducing metabolic stability.
- Methylation Patterns: Methyl groups at positions 7 and 9 (common across all analogs) likely stabilize the fused ring system via steric protection.
Biological Activity
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound with potential biological activities. Its structural characteristics suggest a promising profile for various pharmacological applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound based on recent findings.
- Molecular Formula : C21H17BrN6O2
- Molecular Weight : 465.30268 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in tumor progression and cell cycle regulation.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Antitumor Activity
Recent studies have demonstrated significant antitumor effects of this compound against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays on HepG2 liver cancer cells revealed that treatment with this compound resulted in a substantial increase in apoptotic cell populations. Flow cytometry analysis indicated that the compound induced early and late apoptosis at concentrations as low as 6.1 μM .
| Treatment Concentration (μM) | Apoptotic Cells (%) | Caspase-3 Activation (Fold Increase) |
|---|---|---|
| 6.1 | 27.51 | 5.8 |
| 7.9 | 22.18 | 7.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Minimum Inhibitory Concentration (MIC) : Preliminary tests showed that the compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study on HepG2 Cells
A detailed study focused on HepG2 cells showed that treatment with the compound led to:
- A significant accumulation of cells in the Pre G1 phase of the cell cycle.
- A reduction in cells at the G2/M phase by up to 29.4-fold compared to controls .
Comparative Analysis
In comparison to conventional anticancer agents:
- The compound displayed superior cytotoxicity against HepG2 cells when compared to standard treatments like DMSO.
Q & A
Q. Table 1: Example Reaction Parameters for Analogous Derivatives
| Component | Role | Conditions | Monitoring Method |
|---|---|---|---|
| 4-Bromobenzaldehyde | Electrophile | Reflux (3–4 hrs) | TLC (hexane:EtOAc) |
| 3-Amino-1H-1,2,4-triazole | Nucleophile | [Bmim]Cl (10 ml) | Visual precip. |
| Barbituric acid derivative | Cyclization agent | Water-ethanol (1:1) | Recrystallization |
Advanced: How can computational methods predict the reactivity of this compound in novel cyclization reactions?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches () can model transition states and intermediates. For example:
- Reaction Pathway Mapping : Use software like Gaussian or ORCA to simulate nucleophilic attack and ring closure steps.
- Machine Learning Integration : Train models on experimental data (e.g., yields, substituent effects) to predict optimal substituents for regioselectivity ().
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Key Challenge : Balancing computational accuracy with experimental feasibility for heterocyclic systems.
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., methyl groups at C7/C9) and bromophenyl substituents.
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Br bonds.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+).
- X-ray Diffraction (Single Crystal) : Resolve stereochemical ambiguities in the fused triazino-purine system.
Note : For analogs, recrystallization in ethanol improves crystal quality ().
Advanced: What strategies resolve contradictions in reported synthetic yields for analogous triazino-purine diones?
Methodological Answer:
Systematic Design of Experiments (DoE) minimizes variability:
- Full Factorial Design : Test interactions between variables (e.g., solvent polarity, catalyst type).
- Response Surface Methodology (RSM) : Optimize yield vs. time/temperature ().
- Statistical Validation : Use ANOVA to identify significant factors (e.g., ionic liquid concentration).
Case Study : A 2^3 factorial design for a similar derivative revealed ethanol-water ratios as the critical yield determinant (p < 0.05) ().
Advanced: How can in-situ spectroscopic techniques elucidate mechanistic pathways during synthesis?
Methodological Answer:
- ReactIR/Raman : Monitor intermediate formation (e.g., enol intermediates in cyclization steps).
- NMR Kinetics : Track proton shifts in real-time under controlled temperatures.
- Mass Spectrometry (Flow Reactors) : Capture short-lived intermediates (e.g., radical species).
Example : For analogous triazolo-pyrimidines, in-situ IR confirmed a Knoevenagel condensation step preceding cyclization ().
Basic: What is the role of ionic liquids in enhancing the synthesis of this compound?
Methodological Answer:
Ionic liquids (e.g., [Bmim]Cl) act as dual solvents/catalysts:
- Polarity Modulation : Stabilize charged intermediates (e.g., protonated triazole).
- Green Chemistry Benefits : Reduce waste vs. traditional solvents ().
- Reusability : Post-reaction recovery via aqueous extraction (≥80% recovery in analogs).
Limitation : Cost and purification challenges for brominated derivatives.
Advanced: What are the challenges in integrating computational reaction design with experimental validation for this compound?
Methodological Answer:
- Parameter Space Complexity : High-dimensional variables (e.g., substituent effects, solvent polarity) require machine learning-driven dimensionality reduction ().
- Model Transferability : DFT methods trained on smaller heterocycles may fail for fused systems.
- Feedback Loops : Use Bayesian optimization to iteratively refine experimental conditions based on computational predictions ().
Case Study : ICReDD’s approach reduced optimization cycles by 40% for similar purine derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
